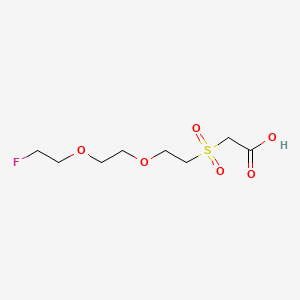
Linagliptin-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linagliptin-13C,d3 is a stable isotope-labeled compound of Linagliptin, which is a highly potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Linagliptin-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the Linagliptin molecule. The process typically starts with the synthesis of intermediate compounds, which are then converted into this compound through a series of chemical reactions. The key steps include:
Cyclization: Cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps to remove impurities and achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions: Linagliptin-13C,d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Cycloaddition Reactions: this compound contains an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Common Reagents and Conditions:
Copper Catalysts: Used in cycloaddition reactions.
Sodium Carbonate: Used in condensation reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further research and development .
科学的研究の応用
Linagliptin-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the pharmacokinetic and metabolic profiles of Linagliptin.
Drug Development: Helps in the quantitation of drug molecules during the development process.
Biological Studies: Used in studies related to diabetes treatment due to its role as a DPP-4 inhibitor.
Metabolic Studies: Employed in metabolic flux experiments to understand the metabolic pathways and enzyme activities.
作用機序
Linagliptin-13C,d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, there is an increase in insulin secretion and a decrease in glucagon secretion, leading to improved glucose homeostasis .
類似化合物との比較
Sitagliptin: Another DPP-4 inhibitor with similar pharmacological effects but different pharmacokinetic properties.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure and duration of action.
Vildagliptin: Another member of the DPP-4 inhibitor class with unique pharmacokinetic characteristics.
Uniqueness of Linagliptin-13C,d3: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise quantitation and tracking in pharmacokinetic studies, providing insights into the drug’s behavior in biological systems .
特性
分子式 |
C25H28N8O2 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i1+1D3 |
InChIキー |
LTXREWYXXSTFRX-AJOAJEKUSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])C#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
正規SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



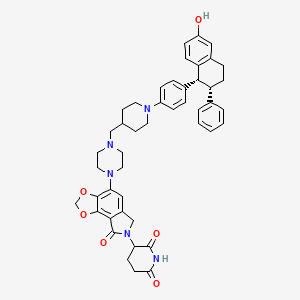
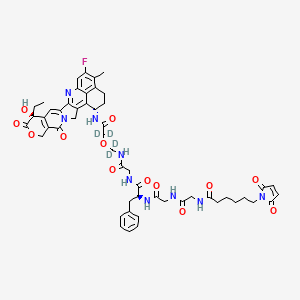
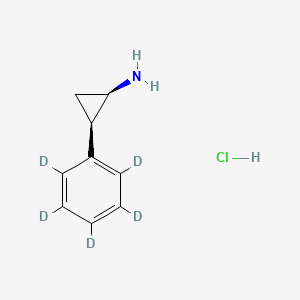
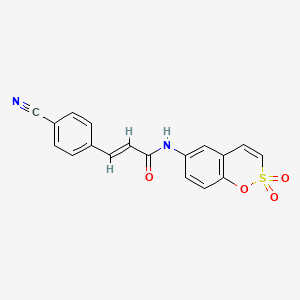
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
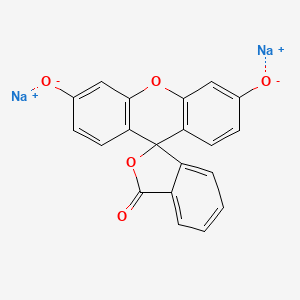
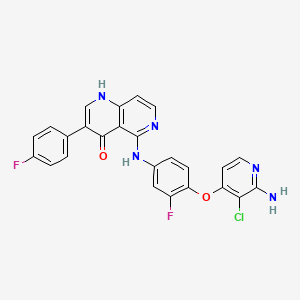
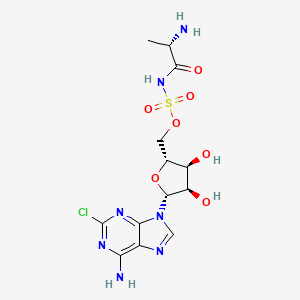

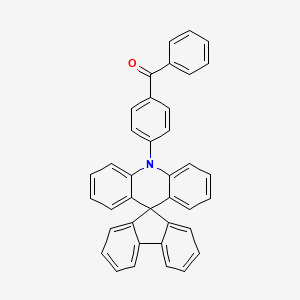
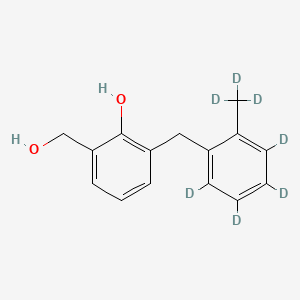
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
